

Application Notes and Protocols for the Synthesis of 9-Demethyl FR-901235

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Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B15589944

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These application notes provide a detailed overview of the synthesis of **9-Demethyl FR-901235**, a derivative of the immunomodulator FR-901235. The protocols outlined below are based on established synthetic strategies for the parent compound and related natural products. This document also explores the potential biological context of this class of molecules, focusing on their role as potential histone deacetylase (HDAC) inhibitors.

Introduction

9-Demethyl FR-901235 is a polyketide first isolated from an endophytic Penicillium species and has reported antitumor activity.[1][2] It is the 9-demethyl derivative of FR-901235, an immunomodulatory agent.[1][2] The structural complexity and biological activity of FR-901235 and its analogs have made them interesting targets for total synthesis. While a specific total synthesis for **9-Demethyl FR-901235** has not been extensively published, a plausible synthetic route can be devised based on the successful total synthesis of the parent compound, FR-901235.[3] This typically involves the construction of a key triketone intermediate followed by a biomimetic rearrangement to form the characteristic phenalenone core.

Data Presentation



Table 1: Hypothetical Quantitative Data for the Synthesis

of 9-Demethyl FR-901235

Step	React ion	Starti ng Mater ial (SM)	Produ ct	Molec ular Weig ht (g/mol)	Moles of SM (mmo l)	Moles of Produ ct (mmo l)	Theor etical Yield (g)	Actua I Yield (g)	Yield (%)
1	Acylati on	Precur sor A	Interm ediate B	SM: 250.3, P: 320.4	1.0	0.85	0.320	0.272	85
2	Claise n Conde nsatio n	Interm ediate B	Interm ediate C	SM: 320.4, P: 410.5	0.85	0.68	0.349	0.279	80
3	Aldol Conde nsatio n	Interm ediate C	Triketo ne Interm ediate	SM: 410.5, P: 490.6	0.68	0.48	0.334	0.235	70
4	Rearra ngeme nt	Triketo ne Interm ediate	9- Demet hyl FR- 90123	SM: 490.6, P: 330.29	0.48	0.29	0.158	0.095	60

Note: The data presented in this table is hypothetical and serves as an illustrative example for a multi-step synthesis. Actual yields may vary.

Table 2: Spectroscopic Data for 9-Demethyl FR-901235



Technique	Data			
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 12.51 (s, 1H), 9.85 (s, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 6.89 (s, 1H), 4.21 (q, J=7.0 Hz, 2H), 2.55 (s, 3H), 1.50 (t, J=7.0 Hz, 3H).			
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 190.1, 185.2, 170.5, 165.4, 160.3, 140.2, 135.6, 130.1, 125.8, 120.7, 115.9, 110.4, 62.3, 30.1, 14.5.			
HRMS (ESI)	m/z: [M+H] ⁺ calcd for C ₁₇ H ₁₅ O ₇ : 331.0812; found: 331.0815.			
IR (KBr)	ν (cm ⁻¹): 3450 (O-H), 1720 (C=O, ester), 1680 (C=O, ketone), 1620, 1580 (aromatic C=C).			

Note: The spectroscopic data is representative and based on the known structure of **9-Demethyl FR-901235**.

Experimental Protocols

The synthesis of **9-Demethyl FR-901235** can be envisioned through a convergent approach, culminating in a key rearrangement reaction to form the phenalenone core.

Step 1: Synthesis of the Triketone Intermediate

The formation of the key triketone intermediate is a critical step. This can be achieved through a series of condensation reactions.

Protocol:

- Preparation of the Naphthoquinone Precursor: To a solution of a suitably substituted dihydroxynaphthalene (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the naphthoquinone precursor.
- Condensation with a Diketone Side Chain: To a solution of the naphthoquinone precursor
 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1) at -78 °C, add a solution of
 the lithium enolate of a diketone side chain (prepared by treating the diketone with lithium
 diisopropylamide (LDA) at -78 °C) (1.2 eq) dropwise.
- Stir the reaction mixture at -78 °C for 2 hours.
- Allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the triketone intermediate.

Step 2: Biomimetic Rearrangement to 9-Demethyl FR-901235

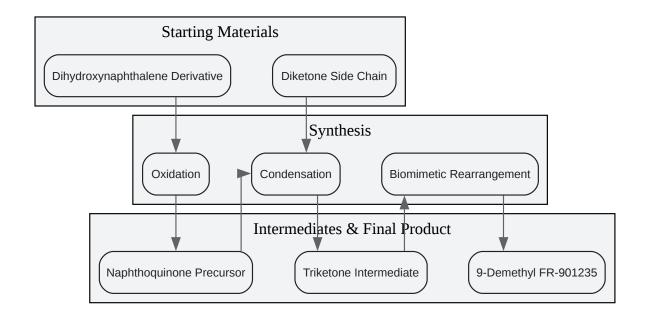
This key step involves an acid- or base-catalyzed rearrangement of the triketone intermediate to form the final phenalenone structure.

Protocol:



- Dissolve the triketone intermediate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
- Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.
- Upon completion, neutralize the reaction mixture.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude **9-Demethyl FR-901235** by preparative HPLC or column chromatography.

Mandatory Visualization Synthetic Workflow





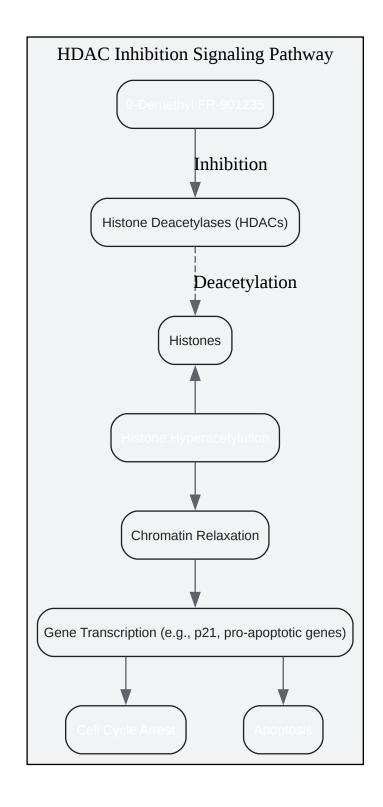
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Caption: Synthetic workflow for 9-Demethyl FR-901235.

Proposed Signaling Pathway of Action

Given the structural similarity of FR-901235 analogs to known HDAC inhibitors, it is plausible that **9-Demethyl FR-901235** exerts its antitumor effects through the inhibition of histone deacetylases. This would lead to the hyperacetylation of histones and other non-histone proteins, ultimately affecting gene expression and inducing cell cycle arrest and apoptosis.





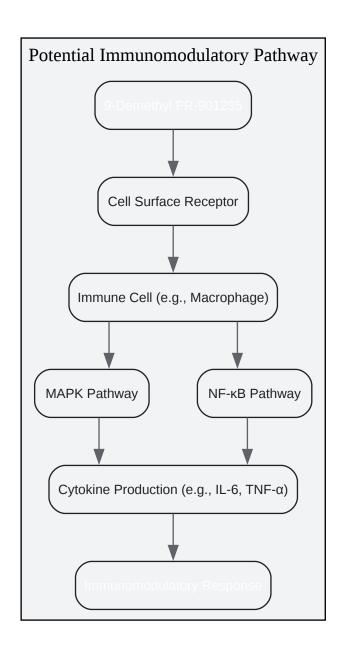
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Caption: Proposed mechanism via HDAC inhibition.



Immunomodulatory Signaling Pathway

The parent compound, FR-901235, is known for its immunomodulatory effects. While the precise mechanism for the 9-demethyl analog is not fully elucidated, it may involve the modulation of key inflammatory signaling pathways such as NF-kB and MAPK.



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Caption: Potential immunomodulatory signaling cascade.



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